1,3-dimethylpyridine-2(1H)-thione
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Overview
Description
1,3-dimethylpyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of pyridinethiones It is characterized by a pyridine ring with two methyl groups at positions 1 and 3, and a thione group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyridine-2(1H)-thione can be achieved through several methods. . The reaction conditions typically require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridinethiones depending on the nucleophile used.
Scientific Research Applications
1,3-dimethylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2(1H)-imidazolinethione: Similar structure but with an imidazole ring instead of pyridine.
1,3-Dimethyl-2(1H)-benzimidazolinethione: Contains a benzimidazole ring, offering different electronic properties.
Uniqueness
1,3-dimethylpyridine-2(1H)-thione is unique due to its specific electronic configuration and reactivity profile. The presence of the pyridine ring imparts distinct chemical properties compared to its imidazole and benzimidazole analogs, making it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
19006-66-7 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
InChI Key |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
Canonical SMILES |
CC1=CC=CN(C1=S)C |
Synonyms |
1,3-Dimethyl-2(1H)-pyridinethione |
Origin of Product |
United States |
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